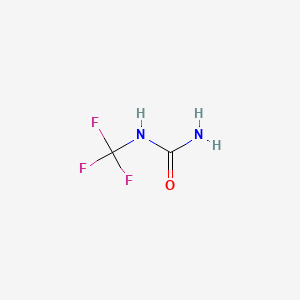
Urea, (trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, (trifluoromethyl)- is a compound that contains a trifluoromethyl group attached to a urea moiety. The trifluoromethyl group is known for its unique properties, such as high electronegativity and lipophilicity, which make it valuable in various fields including pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, (trifluoromethyl)- typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity. Another common method involves the reaction of isocyanates or carbamoyl chlorides with ammonia, although this method is less environmentally friendly due to the use of phosgene .
Industrial Production Methods
Industrial production of urea derivatives often focuses on resource-efficient and environmentally friendly processes. The use of water as a solvent and the avoidance of organic co-solvents are key considerations in the large-scale synthesis of these compounds .
化学反应分析
Types of Reactions
Urea, (trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the urea moiety.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving radical intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include diethyl zinc, Wilkinson’s catalyst, and various oxidizing and reducing agents . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical trifluoromethylation can produce various trifluoromethylated intermediates that are valuable in pharmaceuticals and agrochemicals .
科学研究应用
Urea, (trifluoromethyl)- has numerous applications in scientific research:
作用机制
The mechanism of action of urea, (trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects . The trifluoromethyl group enhances the compound’s lipophilicity and stability, contributing to its biological activity .
相似化合物的比较
Similar Compounds
Similar compounds include other trifluoromethyl-containing ureas and derivatives, such as trifluoromethyl ketimines and trifluoromethyl pyrimidines .
Uniqueness
Urea, (trifluoromethyl)- is unique due to its combination of the trifluoromethyl group and the urea moiety, which imparts distinct chemical and biological properties. Its high electronegativity and lipophilicity make it particularly valuable in pharmaceuticals and agrochemicals .
Conclusion
Urea, (trifluoromethyl)- is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it a valuable tool in scientific research and industrial applications.
生物活性
Urea derivatives, particularly those containing trifluoromethyl groups, have garnered significant attention in medicinal chemistry due to their enhanced biological activities. The trifluoromethyl group is known to influence the pharmacological properties of compounds, often leading to increased potency against various biological targets, including cancer cells and bacteria. This article explores the biological activity of urea, (trifluoromethyl)-, focusing on recent research findings, case studies, and a comparative analysis of its efficacy.
The presence of the trifluoromethyl group in urea derivatives enhances biological activity through several mechanisms:
- Multipolar Binding: The trifluoromethyl group facilitates multipolar interactions with carbonyl groups in target proteins, increasing binding affinity and specificity .
- Reactive Oxygen Species (ROS) Induction: Some urea derivatives induce ROS production, leading to apoptosis in cancer cells. For instance, glibenclamide, a sulfonylurea, has shown effectiveness in tumor growth inhibition through this pathway .
- Cell Cycle Arrest: Compounds like 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) have been reported to arrest the cell cycle at the sub-G1 phase, indicating potential for anticancer applications .
1. Anticancer Activity of BPU
A recent study investigated BPU's effects on various cancer cell lines including Jurkat, HeLa, and MCF-7. The findings revealed:
- IC50 Values: BPU exhibited an IC50 value of 4.64 ± 0.08 µM against Jurkat cells after 48 hours of treatment.
- Cell Viability: At concentrations of 5, 10, and 20 µM after 72 hours, cell viability decreased significantly to 37.68%, 13.83%, and 6.01%, respectively .
- Cell Cycle Analysis: Flow cytometry indicated a significant alteration in cell cycle progression upon treatment with BPU, particularly in the sub-G1 phase .
2. Antimicrobial Properties
Research focusing on aryl-urea derivatives containing trifluoromethyl substitutions has demonstrated their potential as antimicrobial agents. The study designed new compounds under mild conditions that exhibited enhanced biological profiles against resistant bacterial strains .
Comparative Analysis of Biological Activity
The following table summarizes key findings from various studies on urea derivatives with trifluoromethyl groups:
属性
CAS 编号 |
61919-30-0 |
|---|---|
分子式 |
C2H3F3N2O |
分子量 |
128.05 g/mol |
IUPAC 名称 |
trifluoromethylurea |
InChI |
InChI=1S/C2H3F3N2O/c3-2(4,5)7-1(6)8/h(H3,6,7,8) |
InChI 键 |
ARIKQVYYYDITGU-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(N)NC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















